molecular formula C15H18F3N5S B12235490 N,5-dimethyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}pyrimidin-2-amine

N,5-dimethyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}pyrimidin-2-amine

Cat. No.: B12235490
M. Wt: 357.4 g/mol
InChI Key: QPURDCVRMPNYPX-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Properties

Molecular Formula

C15H18F3N5S

Molecular Weight

357.4 g/mol

IUPAC Name

N,5-dimethyl-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C15H18F3N5S/c1-10-6-19-13(20-7-10)22(2)11-4-3-5-23(8-11)14-21-12(9-24-14)15(16,17)18/h6-7,9,11H,3-5,8H2,1-2H3

InChI Key

QPURDCVRMPNYPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC(=CS3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}pyrimidin-2-amine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperidine and thiazole rings. Common synthetic routes include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of the Thiazole Ring: This is typically done through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N,5-dimethyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)pyridine
  • Imidazole Derivatives
  • Thiazole Derivatives

Uniqueness

What sets N,5-dimethyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}pyrimidin-2-amine apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

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